REACTION_CXSMILES
|
O[CH2:2][CH2:3][O:4][C:5](=[O:17])CCCCCCCCC([O-])=O.CN1C(C)(C)C[CH:22]([OH:27])[CH2:21]C1(C)C.[C:30]1(C)C=CC=C[CH:31]=1>C1(C)C(S(O)(=O)=O)=CC=CC=1.O>[CH:5]([O:4][CH2:3][CH3:2])([O:17][CH2:30][CH3:31])[O:27][CH2:22][CH3:21]
|
Name
|
Mono(2-hydroxyethyl)sebacate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCCOC(CCCCCCCCC(=O)[O-])=O
|
Name
|
|
Quantity
|
23.6 g
|
Type
|
reactant
|
Smiles
|
CN1C(CC(CC1(C)C)O)(C)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0.4 g
|
Type
|
catalyst
|
Smiles
|
C=1(C(=CC=CC1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to collect
|
Type
|
CUSTOM
|
Details
|
the reaction water as it
|
Name
|
|
Type
|
product
|
Smiles
|
C(OCC)(OCC)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.15 mol | |
AMOUNT: MASS | 22.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
O[CH2:2][CH2:3][O:4][C:5](=[O:17])CCCCCCCCC([O-])=O.CN1C(C)(C)C[CH:22]([OH:27])[CH2:21]C1(C)C.[C:30]1(C)C=CC=C[CH:31]=1>C1(C)C(S(O)(=O)=O)=CC=CC=1.O>[CH:5]([O:4][CH2:3][CH3:2])([O:17][CH2:30][CH3:31])[O:27][CH2:22][CH3:21]
|
Name
|
Mono(2-hydroxyethyl)sebacate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCCOC(CCCCCCCCC(=O)[O-])=O
|
Name
|
|
Quantity
|
23.6 g
|
Type
|
reactant
|
Smiles
|
CN1C(CC(CC1(C)C)O)(C)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0.4 g
|
Type
|
catalyst
|
Smiles
|
C=1(C(=CC=CC1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to collect
|
Type
|
CUSTOM
|
Details
|
the reaction water as it
|
Name
|
|
Type
|
product
|
Smiles
|
C(OCC)(OCC)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.15 mol | |
AMOUNT: MASS | 22.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |